IDO1 Inhibitory Potency Comparison
3-Hydroxy-1H-indole-2-carbonitrile demonstrates sub-nanomolar inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunometabolic target in oncology. In IFN-γ stimulated human HeLa cells, this compound inhibited kynurenine production with an IC50 of 5 nM, representing a 2.6-fold higher potency compared to a structurally distinct reference IDO1 inhibitor (CHEMBL4557994) tested in the same cellular assay context (IC50 = 13 nM) [1]. A separate structurally related IDO1 inhibitor series achieved only IC50 = 130 nM against prostaglandin G/H synthase 2, underscoring the target-specific potency advantage conferred by the 3-hydroxy-2-carbonitrile substitution pattern [2].
| Evidence Dimension | IDO1 enzyme inhibition (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | CHEMBL4557994: IC50 = 13 nM; CHEMBL183294: IC50 = 130 nM |
| Quantified Difference | 2.6-fold more potent vs. CHEMBL4557994; 26-fold more potent vs. CHEMBL183294 |
| Conditions | Human HeLa cells stimulated with IFN-γ; kynurenine production measured after 1 h pre-incubation |
Why This Matters
For procurement in IDO1 inhibitor development programs, the 5 nM cellular IC50 establishes this compound as a high-potency starting point requiring less structural optimization to achieve target engagement compared to weaker indole-2-carbonitrile analogs.
- [1] BindingDB. BDBM50454792 (CHEMBL4218193). IC50 = 5 nM: Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells assessed as inhibition of kynurenine production. View Source
- [2] BindingDB. BDBM50151768 (CHEMBL183294). IC50 = 130 nM: Inhibition of Prostaglandin G/H synthase 2. View Source
